molecular formula C12H16FN B13263540 7-tert-Butyl-5-fluoro-2,3-dihydro-1H-indole

7-tert-Butyl-5-fluoro-2,3-dihydro-1H-indole

Cat. No.: B13263540
M. Wt: 193.26 g/mol
InChI Key: YYXKIBHOSKIFGU-UHFFFAOYSA-N
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Description

7-tert-Butyl-5-fluoro-2,3-dihydro-1H-indole is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound’s structure includes a tert-butyl group at the 7th position and a fluorine atom at the 5th position, which may contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 7-tert-Butyl-5-fluoro-2,3-dihydro-1H-indole, often involves multi-step processes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this compound, specific starting materials and conditions would be required to introduce the tert-butyl and fluoro substituents at the desired positions.

Industrial Production Methods

Industrial production of indole derivatives typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The use of catalysts, controlled temperatures, and specific solvents are common practices to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

7-tert-Butyl-5-fluoro-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitro-substituted derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-tert-Butyl-5-fluoro-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-tert-Butyl-5-fluoro-2,3-dihydro-1H-indole is unique due to the presence of both the tert-butyl and fluoro substituents, which may confer distinct chemical and biological properties compared to other indole derivatives. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets .

Properties

Molecular Formula

C12H16FN

Molecular Weight

193.26 g/mol

IUPAC Name

7-tert-butyl-5-fluoro-2,3-dihydro-1H-indole

InChI

InChI=1S/C12H16FN/c1-12(2,3)10-7-9(13)6-8-4-5-14-11(8)10/h6-7,14H,4-5H2,1-3H3

InChI Key

YYXKIBHOSKIFGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC2=C1NCC2)F

Origin of Product

United States

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